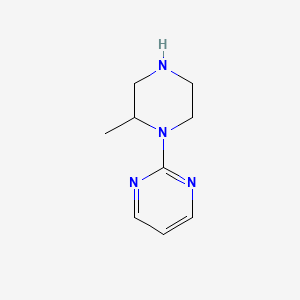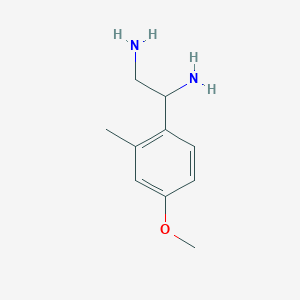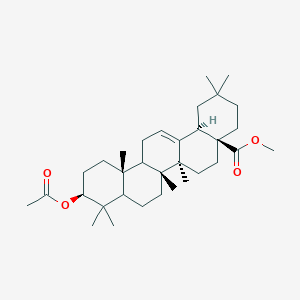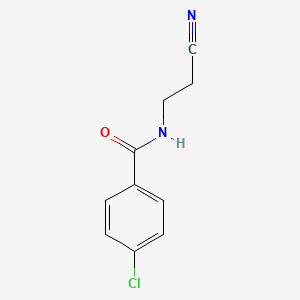![molecular formula C8H4Cl2OS B13041306 6,7-dichlorobenzo[b]thiophen-3(2H)-one CAS No. 64791-34-0](/img/structure/B13041306.png)
6,7-dichlorobenzo[b]thiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichlorobenzo[b]thiophen-3(2H)-one is a chemical compound belonging to the class of benzo[b]thiophenes. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the benzo[b]thiophene ring and a ketone group at the 3rd position. Benzo[b]thiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichlorobenzo[b]thiophen-3(2H)-one typically involves the chlorination of benzo[b]thiophene derivatives followed by oxidation. One common method includes the use of thionyl chloride (SOCl2) for chlorination, followed by oxidation using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichlorobenzo[b]thiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, KOtBu
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted benzo[b]thiophenes
Scientific Research Applications
6,7-Dichlorobenzo[b]thiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 6,7-dichlorobenzo[b]thiophen-3(2H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid
- 3,7-Dichlorobenzo[1,2-b;4,5-b’]dithiophene-2,6-dicarbonyl chloride
- Dithieno[3,2-b:2’,3’-d]thiophene (DTT) .
Uniqueness
6,7-Dichlorobenzo[b]thiophen-3(2H)-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
64791-34-0 |
|---|---|
Molecular Formula |
C8H4Cl2OS |
Molecular Weight |
219.09 g/mol |
IUPAC Name |
6,7-dichloro-1-benzothiophen-3-one |
InChI |
InChI=1S/C8H4Cl2OS/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2 |
InChI Key |
IDXUWCRKMQEGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(S1)C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)


![4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B13041283.png)

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13041305.png)


